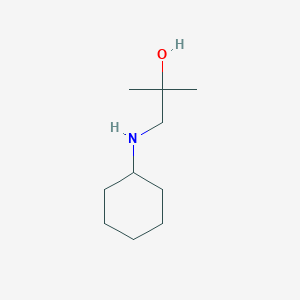

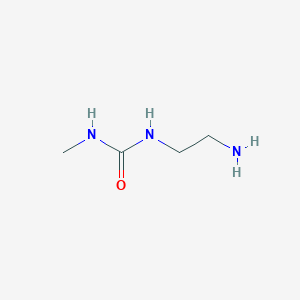

1-(2-氨基乙基)-3-甲基脲

描述

Amines are derivatives of ammonia, in which one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . They are classified as primary, secondary, or tertiary depending on the number of hydrocarbon groups attached to the nitrogen atom .

Molecular Structure Analysis

Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with nitrous acid . The specific reactions of “1-(2-Aminoethyl)-3-methylurea” are not detailed in the sources I found.Physical And Chemical Properties Analysis

The physical and chemical properties of amines depend on their structure. They can be gases, liquids, or solids at room temperature. Amines are polar and can participate in hydrogen bonding, which affects their boiling points and water solubility .科学研究应用

生物有机化学中的机理研究

1-(2-氨基乙基)-3-甲基脲及其衍生物因其在生化过程中的作用而受到研究。例如,一项研究揭示了大鼠中 1-羟基-1-苯基-3-甲基脲等羟胺的异构化和代谢途径,表明涉及共振稳定的亚硝离子 (Sternson 和 Gammans,1975 年)。

合成化学中的应用

在合成化学中,与 1-(2-氨基乙基)-3-甲基脲相关的化合物已被用于制造新物质。例如,从 4-氨基-3-甲基尿嘧啶等化合物中合成出新的 3-甲基黄嘌呤衍生物,这一过程与甲基脲衍生物的研究有关 (赵继全,2012 年)。

酶促反应和蛋白质甲基化

在酶学中,1-(2-氨基乙基)-3-甲基脲的衍生物已被鉴定为涉及蛋白质甲基化的酶促反应的产物。例如,来自小牛胸腺的蛋白质甲基化酶 I 产生甲基化的氨基酸衍生物,表明甲基脲衍生物可能参与蛋白质甲基化过程 (Paik 和 Kim,1968 年)。

在寡核苷酸合成中的应用

另一个应用是在寡核苷酸合成的领域中,其中 1-(2-氨基乙基)-3-甲基脲的衍生物用作保护基团。一项研究证明了在治疗性寡核苷酸的成本效益合成中使用 2-(N-甲酰基-N-甲基)氨基乙基脱氧核糖核苷磷酰胺,突出了这些衍生物在核酸化学中的用途 (Grajkowski 等人,2001 年)。

药学化学研究

在药学化学中,诸如 1-(2-氨基乙基)-3-(取代苯基)硫脲之类的衍生物已被探索其抗高血压特性,展示了 1-(2-氨基乙基)-3-甲基脲衍生物在药物开发中的潜力 (Tilley 等人,1980 年)。

结构和构象研究

对相关化合物的结构研究,如 1-羟基-3-甲基脲,可以深入了解尿素衍生物的分子构象和相互作用。这项研究可以帮助理解类似化合物如何在分子水平上相互作用 (Nielsen 等人,1993 年)。

NMR 光谱和对映体分化

1-(2-氨基乙基)-3-甲基脲的一些衍生物已被用作 NMR 光谱中的手性溶剂化剂 (CSA),特别是用于氨基酸衍生物的对映体分化。该应用展示了这些化合物在分析化学中的用途 (Recchimurzo 等人,2020 年)。

作用机制

安全和危害

The safety and hazards associated with amines depend on their specific structure. Some amines can be harmful if swallowed, toxic in contact with skin, and cause severe skin burns and eye damage . It’s important to handle them with appropriate personal protective equipment and follow safety guidelines .

属性

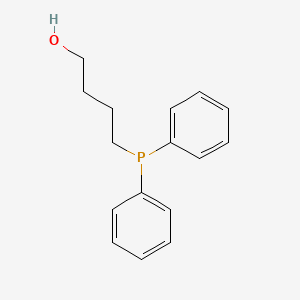

IUPAC Name |

1-(2-aminoethyl)-3-methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O/c1-6-4(8)7-3-2-5/h2-3,5H2,1H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFPCCTYAJBRAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474449 | |

| Record name | Urea, N-(2-aminoethyl)-N'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75930-29-9 | |

| Record name | Urea, N-(2-aminoethyl)-N'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trimethyl[(oxo-lambda~4~-sulfanylidene)amino]silane](/img/structure/B3056919.png)

![2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B3056921.png)

![[(2,4-Dimethylphenyl)thio]acetic acid](/img/structure/B3056922.png)

![3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)-](/img/structure/B3056927.png)